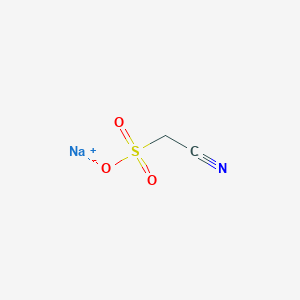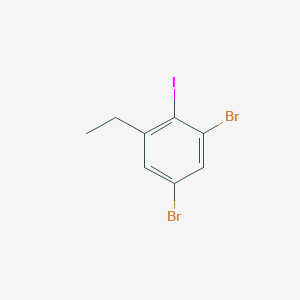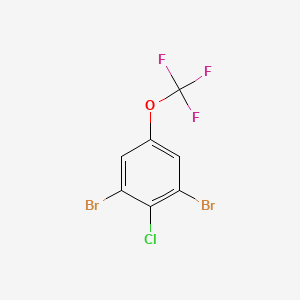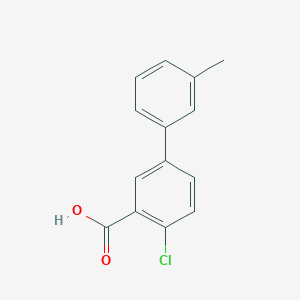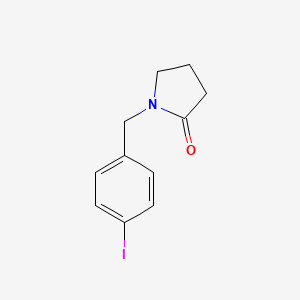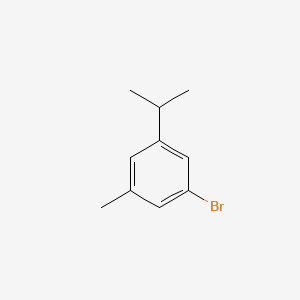
3-Bromo-5-isopropyltoluene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-5-isopropyltoluene is a chemical compound that belongs to the class of toluene derivatives. Its molecular formula is C10H13Br, and it has a molecular weight of 213.11. This compound is characterized by the presence of a bromine atom at the third position and an isopropyl group at the fifth position on the toluene ring .
作用机制
Target of Action
3-Bromo-5-isopropyltoluene is a complex organic compound with the molecular formula C10H13Br
Mode of Action
It is known that brominated compounds like this one often interact with their targets through halogen bonding . This involves the bromine atom forming a weak bond with a target molecule, which can lead to changes in the target’s structure or function.
Biochemical Pathways
This compound may be involved in the Suzuki–Miyaura cross-coupling reaction , a widely-used method for forming carbon-carbon bonds. This reaction involves the coupling of an organoboron compound (like this compound) with a halide or pseudohalide under the action of a palladium catalyst .
Pharmacokinetics
Its predicted boiling point is 2323±90 °C, and its predicted density is 1239±006 g/cm3 , which may influence its bioavailability and distribution in the body.
Result of Action
Brominated compounds like this one are often used in organic synthesis due to their reactivity, suggesting that they may have significant effects on molecular structures and biochemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction in which it may participate is known to be influenced by factors such as temperature, pH, and the presence of a palladium catalyst .
准备方法
Synthetic Routes and Reaction Conditions: 3-Bromo-5-isopropyltoluene can be synthesized through various methods. One common method involves the bromination of 5-isopropyltoluene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
化学反应分析
Types of Reactions: 3-Bromo-5-isopropyltoluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl group on the toluene ring can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon or other metal catalysts is commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted toluenes depending on the nucleophile used.
Oxidation Reactions: Products include benzoic acid derivatives or benzaldehyde derivatives.
Reduction Reactions: The major product is 5-isopropyltoluene.
科学研究应用
3-Bromo-5-isopropyltoluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals and other therapeutic agents.
Industry: It is employed in the production of specialty chemicals and materials.
相似化合物的比较
3-Bromotoluene: Similar structure but lacks the isopropyl group.
5-Isopropyltoluene: Similar structure but lacks the bromine atom.
3-Bromo-4-methylbenzene: Similar structure but with a different substitution pattern.
Uniqueness: 3-Bromo-5-isopropyltoluene is unique due to the specific positioning of the bromine and isopropyl groups on the toluene ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
IUPAC Name |
1-bromo-3-methyl-5-propan-2-ylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-7(2)9-4-8(3)5-10(11)6-9/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWYHLNLNRQWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
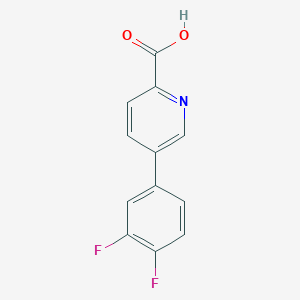
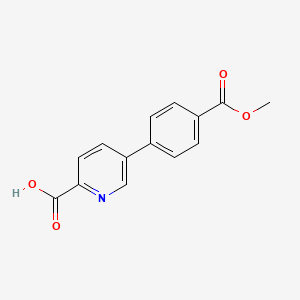
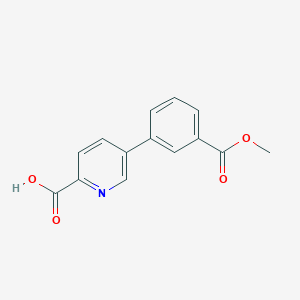
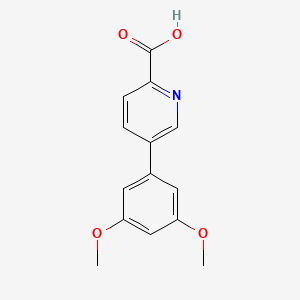
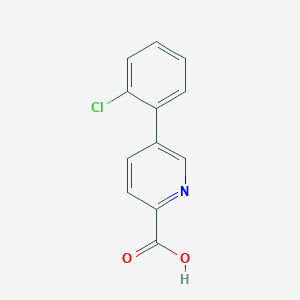
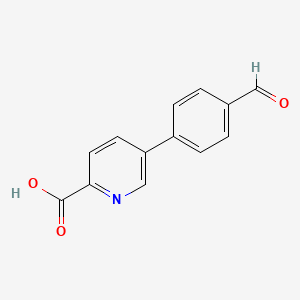

![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B6336906.png)
